Home > Products > Screening Compounds P11836 > N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide - 898439-02-6

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-3111562
CAS Number: 898439-02-6
Molecular Formula: C22H16F3N3O3S
Molecular Weight: 459.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Data and Analyses:

  • X-ray Crystallography: This technique can provide detailed information about the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions of the molecule in the solid state. [, , ]
  • NMR Spectroscopy: NMR provides information about the connectivity and spatial arrangement of atoms within the molecule. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Sulfonamides can act as competitive inhibitors of enzymes, blocking the active site and preventing substrate binding. [, , , ]
  • Receptor Binding: Some sulfonamides bind to specific receptors, either activating or blocking signaling pathways. [, , , , , ]
Applications
  • Drug Development: The combination of quinazolinone, trifluoromethyl, and sulfonamide groups is frequently found in drugs and drug candidates, indicating potential for therapeutic development. [, , , , , , , , , , ]

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This series of compounds combines a 1,4-dihydropyridine core with a quinazolinone moiety and a sulfanilamide group. These compounds were synthesized and evaluated for their antiulcer activity. The study found that incorporating 1,4-dihydropyridines with sulfanilamide and quinazolinone resulted in compounds with antiulcer activity comparable to ranitidine. Specifically, compounds with methoxy and nitro substituents exhibited enhanced activity.

4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide

Compound Description: This compound represents a novel sulfonamide derivative incorporating a flavone moiety and an isoxazole ring. It has shown potential antibacterial activity. The crystal structure analysis revealed a nearly planar flavone moiety, with the isoxazole and aminophenyl rings making dihedral angles of 77.0 (2) and 81.4 (1) degrees, respectively, with the flavone ring system. Intra- and intermolecular hydrogen bonds stabilize the crystal structure.

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This compound, labeled 1f in the study, belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 1f demonstrated the most potent bactericidal effect, exhibiting rapid concentration-dependent activity, even at low concentrations. It effectively reduced bacterial counts against MRSA 63718.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. This compound was found to undergo an unexpected lipid peroxide-mediated epoxidation followed by rearrangement, resulting in the formation of a five-membered oxazole derivative from its original six-membered pyrazinone-carboxamide core. This rearrangement product, 2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide, was thoroughly characterized by various analytical techniques. The study highlighted the impact of lipid peroxides on drug oxidation and the importance of mitigating this process for biotransformation and bioanalysis. [, ]

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is a tritium-labeled allosteric modulator of the human chemokine receptor CXCR3, derived from 8-azaquinazolinone-type modulators. It binds to CXCR3 with high affinity (Kd = 1.08 nM). Notably, it exhibits negative cooperativity with chemokine CXCL11, enabling its use in discovering and characterizing other potential allosteric modulators of CXCR3.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969), LY3009120, and MLN2480

Compound Description: These three compounds are panRAF inhibitors, targeting all isoforms of RAF kinase, a key player in the MAPK signaling pathway often dysregulated in melanoma. CCT196969, LY3009120, and MLN2480 were investigated for their brain distribution and potential as treatments for melanoma brain metastases. The study revealed that their brain penetration is limited, likely due to efflux mechanisms at the blood-brain barrier. LY3009120 demonstrated superior efficacy against patient-derived melanoma cell lines in vitro.

N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a)

Compound Description: This compound, designated 1a in the study, is a celecoxib derivative synthesized as part of a series exploring potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Compound 1a exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, or brain, unlike celecoxib itself.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine D2/D3 agonist with preferential affinity for the D3 receptor. It was investigated for its ability to induce yawning behavior in rats, a behavior hypothesized to be mediated by D3 receptor activation. PD-128,907 induced dose-dependent yawning, supporting the proposed role of D3 receptors in this behavior.

N-[({1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-{1-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl}piperidin-4-yl)methyl]acetamide (10)

Compound Description: Compound 10 is a photoactivatable probe designed for characterizing the allosteric binding pocket of the chemokine receptor CXCR3. It incorporates a photolabile diazirine group and is chemically similar to the potent CXCR3 negative allosteric modulators AMG 487 and RAMX3. Compound 10 effectively labeled CXCR3 upon photolysis, making it a valuable tool for elucidating the receptor's binding site using photoaffinity labeling and mass spectrometry.

Properties

CAS Number

898439-02-6

Product Name

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C22H16F3N3O3S

Molecular Weight

459.44

InChI

InChI=1S/C22H16F3N3O3S/c1-14-26-19-11-4-2-9-17(19)21(29)28(14)16-8-6-7-15(13-16)27-32(30,31)20-12-5-3-10-18(20)22(23,24)25/h2-13,27H,1H3

InChI Key

SGDKXIYOFNZFAD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.